Cas no 1822867-07-1 (Ethyl 2-bromo-4,6-dimethoxybenzoate)

Ethyl 2-bromo-4,6-dimethoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-4,6-dimethoxybenzoate
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- Inchi: 1S/C11H13BrO4/c1-4-16-11(13)10-8(12)5-7(14-2)6-9(10)15-3/h5-6H,4H2,1-3H3
- InChI Key: GDULWCAEJWFMOH-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1C(=O)OCC)OC)OC
Computed Properties
- Exact Mass: 287.99972 g/mol
- Monoisotopic Mass: 287.99972 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 289.12
- Topological Polar Surface Area: 44.8
- XLogP3: 2.8
Ethyl 2-bromo-4,6-dimethoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019097850-10g |
Ethyl 2-bromo-4,6-dimethoxybenzoate |
1822867-07-1 | 95% | 10g |
$1608.00 | 2023-09-02 | |
Alichem | A019097850-25g |
Ethyl 2-bromo-4,6-dimethoxybenzoate |
1822867-07-1 | 95% | 25g |
$2814.00 | 2023-09-02 | |
Alichem | A019097850-5g |
Ethyl 2-bromo-4,6-dimethoxybenzoate |
1822867-07-1 | 95% | 5g |
$1136.32 | 2023-09-02 |
Ethyl 2-bromo-4,6-dimethoxybenzoate Related Literature
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
Additional information on Ethyl 2-bromo-4,6-dimethoxybenzoate
Ethyl 2-bromo-4,6-dimethoxybenzoate (CAS No. 1822867-07-1): A Versatile Intermediate in Modern Chemical Synthesis and Pharmaceutical Research
Ethyl 2-bromo-4,6-dimethoxybenzoate (CAS No. 1822867-07-1) is a significant compound in the realm of organic chemistry, particularly as an intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, comprising a bromine substituent and two methoxy groups on a benzoate backbone, make it a valuable building block for medicinal chemists and researchers exploring novel therapeutic agents.
The compound's molecular structure, characterized by the presence of both electron-withdrawing and electron-donating groups, allows for diverse chemical transformations. The bromine atom at the 2-position provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic frameworks. Meanwhile, the methoxy groups at the 4- and 6-positions enhance solubility and stability, making it an ideal candidate for further functionalization.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific biological pathways. Ethyl 2-bromo-4,6-dimethoxybenzoate has emerged as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups that can modulate enzyme activity. This has led to several promising candidates being explored in preclinical studies.
Additionally, the compound has found applications in the synthesis of antimicrobial agents. The dimethoxybenzoate moiety is known to exhibit bioactivity against various bacterial and fungal strains. Researchers have leveraged its structural flexibility to design derivatives with enhanced efficacy and reduced toxicity. Notably, modifications involving the bromine atom have been shown to improve binding affinity to bacterial enzymes, leading to novel antibiotics with potential therapeutic value.
The pharmaceutical industry has also utilized Ethyl 2-bromo-4,6-dimethoxybenzoate in the development of anti-inflammatory and immunomodulatory drugs. The presence of methoxy groups enhances its interaction with biological targets, making it a suitable scaffold for designing molecules that can modulate inflammatory pathways. Recent studies have highlighted its role in synthesizing selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in managing inflammation-related disorders.
Beyond pharmaceutical applications, Ethyl 2-bromo-4,6-dimethoxybenzoate plays a crucial role in materials science and agrochemical research. Its ability to undergo diverse chemical transformations makes it a valuable precursor for synthesizing organic semiconductors and liquid crystals. In agrochemistry, derivatives of this compound have been explored as potential herbicides and fungicides due to their structural similarity to known bioactive molecules.
The synthesis of Ethyl 2-bromo-4,6-dimethoxybenzoate typically involves the bromination of 4,6-dimethoxybenzoic acid followed by esterification. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting material for their investigations. These advancements include catalytic processes that minimize waste and energy consumption, aligning with sustainable chemistry principles.
In conclusion, Ethyl 2-bromo-4,6-dimethoxybenzoate (CAS No. 1822867-07-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural attributes make it an indispensable intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents. As synthetic chemistry continues to evolve, this compound will undoubtedly remain a cornerstone in the quest for novel bioactive molecules.
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